molecular formula C15H25NO2 B4009338 1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine

1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine

Cat. No.: B4009338
M. Wt: 251.36 g/mol
InChI Key: NENUGJWNMCYKJE-UHFFFAOYSA-N
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Description

1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine is an organic compound that features a unique structure combining a cyclohexene ring, a dioxolane ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the cyclohexene ring followed by the introduction of the dioxolane ring and finally the piperidine ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclohexene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the construction of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.

    Industry: Used in the production of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: Shares the cyclohexene ring but lacks the dioxolane and piperidine rings.

    2-(1-Cyclohexenyl)ethylamine: Contains a cyclohexene ring and an amine group but differs in overall structure.

    Cyclohexane: A simpler compound with only a cyclohexane ring, lacking the additional functional groups.

Uniqueness

1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2-cyclohex-3-en-1-yl-1,3-dioxolan-4-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-3-7-13(8-4-1)15-17-12-14(18-15)11-16-9-5-2-6-10-16/h1,3,13-15H,2,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENUGJWNMCYKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2COC(O2)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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